molecular formula C25H30N4O2S B15098772 N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

Cat. No.: B15098772
M. Wt: 450.6 g/mol
InChI Key: VKNHWITZIRFHJP-UHFFFAOYSA-N
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Description

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that features a combination of piperazine, pyridine, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)piperazine.

    Pyridine Coupling: The piperazine derivative is then coupled with 2-chloromethylpyridine under basic conditions to yield the pyridine-piperazine intermediate.

    Thiophene Synthesis: The thiophene ring is synthesized separately, often starting from 2,3-dimethylthiophene, which undergoes bromination followed by a Grignard reaction to introduce the desired substituents.

    Final Coupling: The pyridine-piperazine intermediate is then coupled with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.

    Reduction: Reduction reactions can occur at the benzamide and pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction can yield amines and alcohols.

    Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.

Scientific Research Applications

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors and enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-methylthiophen-2-yl]benzamide
  • N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]acetamide

Uniqueness

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C25H30N4O2S/c1-18-19(2)32-25(27-24(31)20-8-4-3-5-9-20)22(18)23(21-10-6-7-11-26-21)29-14-12-28(13-15-29)16-17-30/h3-11,23,30H,12-17H2,1-2H3,(H,27,31)

InChI Key

VKNHWITZIRFHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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